Cas no 896356-27-7 (N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide)
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide
- Benzamide, N-(4-methoxy-1-naphthalenyl)-4-(methylthio)-
- F2555-0211
- 896356-27-7
- SR-01000913757
- AKOS024659910
- SR-01000913757-1
- N-(4-methoxynaphthalen-1-yl)-4-methylsulfanylbenzamide
- N-(4-methoxynaphthalen-1-yl)-4-(methylthio)benzamide
-
- Inchi: 1S/C19H17NO2S/c1-22-18-12-11-17(15-5-3-4-6-16(15)18)20-19(21)13-7-9-14(23-2)10-8-13/h3-12H,1-2H3,(H,20,21)
- InChI Key: CCLSMQAZEOZFSU-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)C(NC1C=CC(=C2C=CC=CC2=1)OC)=O
Computed Properties
- Exact Mass: 323.09799996g/mol
- Monoisotopic Mass: 323.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Density: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 450.7±30.0 °C(Predicted)
- pka: 14.56±0.43(Predicted)
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2555-0211-2μmol |
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide |
896356-27-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2555-0211-5μmol |
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide |
896356-27-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2555-0211-10μmol |
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide |
896356-27-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2555-0211-20μmol |
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide |
896356-27-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2555-0211-1mg |
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide |
896356-27-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2555-0211-2mg |
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide |
896356-27-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2555-0211-3mg |
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide |
896356-27-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2555-0211-4mg |
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide |
896356-27-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2555-0211-5mg |
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide |
896356-27-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2555-0211-10mg |
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide |
896356-27-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide
Professional Introduction to N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide (CAS No. 896356-27-7)
N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide, identified by its CAS number 896356-27-7, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a naphthalene core substituted with a methoxy group and an amide linkage to a benzamide moiety bearing a methylsulfanyl group, has garnered attention due to its potential applications in medicinal chemistry and drug discovery.
The structural composition of N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide lends itself to various chemical interactions, making it a valuable candidate for further exploration in synthetic chemistry. The presence of both electron-donating and electron-withdrawing groups in its structure suggests that it may exhibit a range of pharmacological properties, which could be exploited for therapeutic purposes.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, pain, and neurodegeneration. The amide functional group in N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide is particularly relevant in this context, as amides are well-known for their ability to interact with biological targets such as enzymes and receptors. This interaction can lead to the development of molecules with therapeutic potential.
Recent studies have highlighted the importance of structural diversity in the search for new pharmaceuticals. The unique combination of substituents in N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide makes it an intriguing candidate for further investigation. Researchers have been exploring its potential as a lead compound for the development of drugs targeting neurological disorders, where its ability to cross the blood-brain barrier may be particularly advantageous.
The synthesis of N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These methods not only enhance the yield but also minimize unwanted byproducts, making the process more sustainable and scalable.
The pharmacological profile of N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide is being actively investigated in preclinical studies. Initial findings suggest that it may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Additionally, its potential as an analgesic agent is under scrutiny, with early studies indicating that it may interact with pain receptors in a manner similar to known analgesics.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling and virtual screening techniques have been utilized to predict the binding affinity of N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide to various biological targets. These computational approaches have helped researchers identify key interactions and optimize the molecule for better efficacy and reduced side effects.
In conclusion, N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide(CAS No. 896356-27-7) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at treating various diseases. As research continues, new insights into its mechanism of action and therapeutic potential are expected to emerge, paving the way for novel treatments.
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